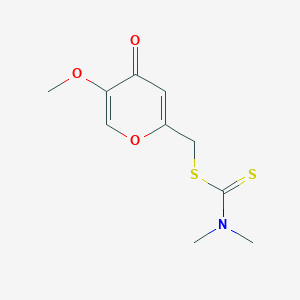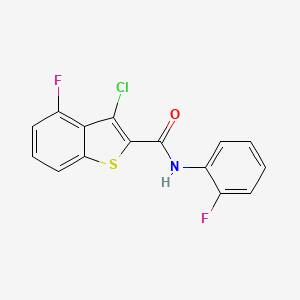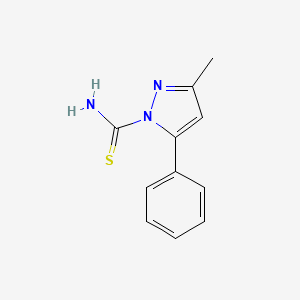![molecular formula C16H19N7O2 B3745663 1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3745663.png)
1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
描述
1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridyl group, and a purine core that is dimethylated at positions 1 and 3. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Purine Derivatives: Compounds like caffeine and theophylline share the purine core and have similar pharmacological effects.
Uniqueness
1,3-DIMETHYL-8-[4-(2-PYRIDYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of a purine core with a substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
1,3-dimethyl-8-(4-pyridin-2-ylpiperazin-1-yl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-20-13-12(14(24)21(2)16(20)25)18-15(19-13)23-9-7-22(8-10-23)11-5-3-4-6-17-11/h3-6H,7-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVVKUSBAUHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)
![1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3745583.png)
![N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B3745600.png)
![N'-(acetyloxy)-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]ethanimidamide](/img/structure/B3745612.png)
![N-(4-methoxyphenyl)-N-[4-(3-thienyl)-2-pyrimidinyl]amine](/img/structure/B3745613.png)


![3-(2-FLUOROBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3745632.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)
![N-(2,4-DIMETHOXYPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B3745637.png)

![2-[(4-METHOXYPHENETHYL)AMINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE](/img/structure/B3745680.png)
![1-phenyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745685.png)
![4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B3745692.png)
